REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[C:11]#[N:12].[BH4-].[Na+].[Cl-].[NH4+]>C(O)C.C(OC(=O)C)C>[OH:2][CH2:3][CH2:4][C:5]1[C:6]([C:11]#[N:12])=[CH:7][N:8]=[CH:9][CH:10]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=C(C=NC=C1)C#N)=O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
682 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
saturated solution
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
stirred for about 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Then, the organic solvent layer was washed with water, and saturated solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
are mixed in 50:1 volume ratio
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=CC=NC=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |